molecular formula C10H10N2O B2565620 6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 811803-24-4

6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B2565620
CAS No.: 811803-24-4
M. Wt: 174.203
InChI Key: PIYHHKVDZALDMC-UHFFFAOYSA-N
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Description

6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one (CAS: 811803-24-4) is a spirocyclic compound featuring a cyclopropane ring fused to an indolin-2-one scaffold, with an amino group at the 6'-position. Its molecular formula is C₁₀H₁₀N₂O, and it serves as a versatile building block in medicinal chemistry . The compound has been synthesized via metal-free cyclopropanation methods with high enantioselectivity, enabling access to enantiopure derivatives for biological evaluation . The amino group enhances solubility and hydrogen-bonding capacity, critical for target engagement .

Properties

IUPAC Name

6-aminospiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-1-2-7-8(5-6)12-9(13)10(7)3-4-10/h1-2,5H,3-4,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYHHKVDZALDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=C(C=C3)N)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6’-Aminospiro[cyclopropane-1,3’-indolin]-2’-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclopropane derivative with an indolinone precursor in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6’-Aminospiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Biological Applications

Anticancer Activity

Research indicates that 6'-aminospiro[cyclopropane-1,3'-indolin]-2'-one exhibits promising anticancer properties. Studies have evaluated its activity against multiple human cancer cell lines, including:

  • HT-29 (colon cancer)
  • DU-145 (prostate cancer)
  • HeLa (cervical cancer)
  • A-549 (lung cancer)
  • MCF-7 (breast cancer)

In these studies, compounds derived from this class demonstrated IC50 values less than 20 μM against the tested cell lines, indicating significant cytotoxicity. Notably, compounds such as 6b and 6u showed substantial activity against the DU-145 prostate cancer cell line, inducing apoptosis through caspase-3 activation and cell cycle arrest in the G0/G1 phase .

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

  • Induction of Apoptosis : Flow cytometric analyses reveal that these compounds can lead to apoptotic cell death in cancer cells.
  • Cell Cycle Arrest : The compounds can halt the cell cycle progression, contributing to their anticancer efficacy.

Potential Applications Beyond Anticancer Activity

In addition to its anticancer properties, derivatives of this compound have been explored for their potential antiviral activity against SARS-CoV-2. Preliminary studies suggest that spirocyclic compounds may exhibit antiviral properties that could be harnessed in therapeutic contexts for COVID-19 treatment.

Mechanism of Action

The mechanism of action of 6’-Aminospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, making the compound a valuable candidate for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the Spiro[cyclopropane-1,3'-indolin]-2'-one Core

The biological and physicochemical properties of spiro[cyclopropane-1,3'-indolin]-2'-ones are highly dependent on substituents at the 6'-position. Key comparisons include:

Compound Name Substituent (6') Key Features Biological Activity Reference
6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one -NH₂ - Enhances solubility and hydrogen bonding.
- Broad-spectrum anticancer activity (IC₅₀ <20 μM).
Antiproliferative activity against colon, prostate, cervical, lung, and breast cancer cell lines .
6'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one -CH₃ - Lipophilic substituent improves membrane permeability.
- Associated with skin/eye irritation (GHS Category 2/2A).
Limited biological data; primarily used in synthetic studies .
6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one -F - Electron-withdrawing group modulates electronic properties.
- Potential for enhanced metabolic stability.
- No reported toxicity data.
Unspecified biological targets; structural analog in kinase inhibitor libraries .
(1R,2S)-2-(1H-Indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one (e.g., CFI-400945) -Indazole - Bioisosteric replacement of amino group with indazole.
- Nanomolar PLK4 inhibition (IC₅₀ = 0.4–1.1 nM).
- Orally active in murine colon cancer models.
Clinical candidate for cancer therapy .

Ring Size Variations: Cyclopropane vs. Cyclopentane

Replacing the cyclopropane ring with a cyclopentane alters conformational rigidity and steric effects:

  • Retains moderate solubility (95% purity) but lacks reported anticancer data .
  • 6'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one (CAS: 79208-84-7):
    • Bromine increases molecular weight (266.13 g/mol) and steric bulk, likely impairing target engagement.
    • Hazardous properties include respiratory irritation (H315, H319, H335) .

Biological Activity

6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a spirocyclic structure that is known to influence its biological properties. The presence of an amino group and the cyclopropane moiety are critical for its interaction with biological targets.

Antitumor Activity

Preliminary studies indicate that this compound exhibits antitumor properties . Research has shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, a related compound demonstrated significant anti-proliferative effects against colorectal cancer cells, suggesting that this compound may also interact with microtubules or other cellular pathways involved in tumor growth .

Antimicrobial Properties

In addition to its antitumor activity, there is emerging evidence that this compound may possess antimicrobial properties . Compounds with spirocyclic structures have been reported to exhibit activity against several bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Study 1: Antitumor Efficacy

In a study assessing the efficacy of spirocyclic compounds against human colon cancer cells, this compound was tested alongside known inhibitors. The results indicated that it could significantly reduce cell viability at low concentrations (IC50 values ranging from 5 to 20 µM), comparable to established chemotherapeutics .

Cell Line IC50 (µM) Mechanism
HCT11610Microtubule destabilization
HCT1515Apoptosis induction
H630R112Cell cycle arrest

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial activity of several spirocyclic compounds, including this compound. The compound showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus16Moderate inhibition
Escherichia coli>64No significant activity
Bacillus subtilis8Strong inhibition

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies suggest that variations in the substituents on the indole and cyclopropane rings can enhance or diminish its potency against specific targets. For example, fluorination at certain positions has been shown to increase lipophilicity and improve cellular uptake .

Q & A

Q. What are the primary synthetic strategies for constructing the spiro[cyclopropane-indolinone] scaffold?

The spiro[cyclopropane-indolinone] core is typically synthesized via cyclopropanation of indolin-2-one derivatives. Metal-free approaches using tosylhydrazone salts allow diastereoselective cyclopropanation under mild conditions . Alternative methods involve vinylcyclopropane rearrangements catalyzed by bromotriphenylphosphine in fluorinated solvents, yielding high stereoselectivity (e.g., 89% yield for one diastereomer) . Key steps include nitro-reduction and lactamization for spiro-ring formation .

Q. Which spectroscopic and analytical techniques are critical for characterizing 6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one derivatives?

  • 1H/13C-NMR : Assigns cyclopropane protons (δ 16.9–20.5 ppm) and spiro-junction carbons (δ 45–48 ppm) .
  • HRMS (ESI) : Confirms molecular weight (e.g., [M+H]+ at m/z 359.1 for a chloro-substituted analog) .
  • IR : Detects carbonyl stretches (~1696 cm⁻¹) and NH/amine vibrations (~3265 cm⁻¹) .
  • Elemental analysis : Validates purity (e.g., C, H, N within 0.1% of calculated values) .

Q. What preliminary biological activities have been reported for spiro[cyclopropane-indolinone] analogs?

Derivatives exhibit antiviral and anticancer potential. For example, (1S,2S)-5'-chloro-2-(pyridin-2-yl)spiro[cyclopropane-1,3'-indolin]-2'-one showed potent anti-HIV activity (compound 88 in ). Other analogs demonstrated inhibitory effects on protein kinase R (PKR), a target in cancer therapy .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

Diastereomeric pairs (e.g., 476 and 477 ) show divergent bioactivity profiles. For instance, (1R,2R)-2-vinylspiro[cyclopropane-1,3'-indolin]-2'-one (476 ) had lower yield (9%) but higher selectivity in enzyme inhibition compared to the (1R,2S)-isomer (477 , 89% yield) . Computational modeling of enantioselective cyclopropanation reactions can predict steric and electronic effects on target binding .

Q. What strategies resolve contradictions in synthetic yields for spiro[cyclopropane-indolinone] derivatives?

Conflicting yields often arise from substituent effects on cyclopropane ring strain. For example, electron-withdrawing groups (e.g., nitro, bromo) reduce reaction efficiency due to increased steric hindrance . Optimizing catalyst loading (e.g., bromotriphenylphosphine at 10 mol%) and solvent polarity (tetrafluoromethane vs. DCM) improves reproducibility .

Q. How can computational methods guide the design of novel this compound analogs?

Density functional theory (DFT) studies predict transition states in [2+1] cyclopropanation reactions, identifying optimal diazo compounds and olefin partners. For example, electron-deficient olefins favor asymmetric induction via non-covalent interactions with chiral catalysts .

Methodological Notes

  • Stereochemical Analysis : Use NOESY or X-ray crystallography to resolve ambiguities in spiro-junction configurations .
  • Reaction Optimization : Screen Lewis acids (e.g., Cu(I)) to enhance cyclopropanation efficiency for electron-rich indolinones .
  • Biological Assays : Pair cellular viability assays (MTT) with target-specific enzymatic screens (e.g., PKR inhibition) to validate mechanism .

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